Potassium sulfamate

Description

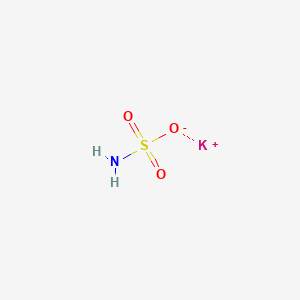

Structure

2D Structure

Properties

CAS No. |

13823-50-2 |

|---|---|

Molecular Formula |

H3KNO3S |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

potassium;sulfamate |

InChI |

InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

VZSCRPZUYZTWDS-UHFFFAOYSA-N |

SMILES |

NS(=O)(=O)[O-].[K+] |

Isomeric SMILES |

NS(=O)(=O)[O-].[K+] |

Canonical SMILES |

NS(=O)(=O)O.[K] |

Other CAS No. |

13823-50-2 |

Pictograms |

Corrosive; Irritant |

Related CAS |

5329-14-6 (Parent) |

Synonyms |

amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Sulfamate for Researchers and Drug Development Professionals

Introduction:

Potassium sulfamate (KSO₃NH₂), the potassium salt of sulfamic acid, is a versatile inorganic compound with significant applications across various scientific disciplines. For researchers, scientists, and professionals in drug development, a thorough understanding of its synthesis is crucial for its effective utilization as a key intermediate in the preparation of advanced chemical entities. This technical guide provides a comprehensive overview of the core synthesis methods for this compound, complete with detailed experimental protocols, comparative data, and an exploration of its role in pharmaceutical synthesis.

Core Synthesis Methods

The primary and most widely employed method for the synthesis of this compound is the neutralization reaction between sulfamic acid and a potassium-containing base. The two most common bases for this reaction are potassium hydroxide (KOH) and potassium carbonate (K₂CO₃).

Method 1: Neutralization with Potassium Hydroxide

This method is favored for its straightforward reaction pathway and high conversion efficiency. The reaction proceeds as follows:

H₂NSO₃H + KOH → KSO₃NH₂ + H₂O

Experimental Protocol:

-

Dissolution of Reactants: In a suitable reaction vessel, 125 g of sulfamic acid is suspended in 50 mL of distilled water. Due to the limited solubility of sulfamic acid at room temperature, a suspension will be formed.

-

Neutralization: A solution of potassium hydroxide is prepared by dissolving the stoichiometric amount of KOH pellets in a minimal amount of distilled water. This solution is then slowly added to the sulfamic acid suspension with continuous stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Precipitation: Upon completion of the neutralization reaction, the resulting aqueous solution of this compound is treated with ethanol to induce precipitation of the product, as this compound is poorly soluble in ethanol.

-

Isolation and Purification: The precipitated this compound crystals are collected by filtration. The crystals are then washed with ethanol to remove any remaining impurities.

-

Drying: The purified crystals are dried in an oven at a temperature of 70-75°C to remove residual solvent. The final product is a white crystalline solid.[1]

Workflow for this compound Synthesis via Neutralization with KOH

Caption: Experimental workflow for the synthesis of this compound.

Method 2: Neutralization with Potassium Carbonate

An alternative to potassium hydroxide, potassium carbonate can also be used to neutralize sulfamic acid. The reaction is as follows:

2H₂NSO₃H + K₂CO₃ → 2KSO₃NH₂ + H₂O + CO₂

This method has the advantage of using a less caustic base than KOH. However, the reaction produces carbon dioxide gas, which requires careful management to avoid pressure buildup in the reaction vessel.

Experimental Protocol:

-

Dissolution of Reactants: Sulfamic acid would be suspended in water.

-

Neutralization: A solution of potassium carbonate would be slowly added to the sulfamic acid suspension. The evolution of CO₂ gas would be observed, and the addition rate should be controlled to manage the effervescence.

-

Product Isolation: Similar to the KOH method, the product would be precipitated with ethanol, filtered, washed, and dried.

Alternative Synthesis Routes

Other methods for the synthesis of this compound have been mentioned in the literature, although they are less common and detailed experimental protocols are scarce. These include:

-

Reaction with other alkali metal salts: this compound can be produced by reacting sodium hydroxide with sulfamic acid, followed by a salt metathesis reaction with a potassium salt.[2]

-

Direct Synthesis: A direct reaction between sulfur trioxide and potassium carbonate has also been proposed as a potential synthesis route.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the primary synthesis method.

| Parameter | Neutralization with Potassium Hydroxide |

| Starting Materials | Sulfamic Acid, Potassium Hydroxide |

| Solvent | Water |

| Precipitating Agent | Ethanol |

| Drying Temperature | 70-75°C[1] |

| Conversion Efficiency | >95%[1] |

| Purity | High purity achievable with recrystallization[2] |

Role in Drug Development and Pharmaceutical Synthesis

The sulfamate functional group is a key pharmacophore in a number of therapeutic agents. While this compound itself is not typically used as a direct reactant in the final step of drug synthesis, it serves as a crucial precursor for the synthesis of more complex sulfamoylating agents or as a reference standard.

Case Study: Topiramate Synthesis

Topiramate is a broad-spectrum anticonvulsant drug containing a sulfamate moiety.[3][4][5] The synthesis of topiramate involves the sulfamoylation of a protected fructose derivative.[3][4] While various methods exist for this transformation, they typically involve the use of a sulfamoylating agent like sulfamoyl chloride (H₂NSO₂Cl).[3][6][7]

The synthesis of these sulfamoylating agents can, in principle, start from sulfamic acid and its salts. Therefore, understanding the synthesis of this compound is relevant for drug development professionals as it provides the foundational knowledge for the preparation of key reagents in the synthesis of sulfamate-containing drugs.

Logical Relationship in Topiramate Synthesis

References

- 1. This compound [dmishin.github.io]

- 2. Buy this compound | 13823-50-2 [smolecule.com]

- 3. An Improved Process For The Manufacture Of Topiramate [quickcompany.in]

- 4. WO2007099388A1 - An improved process for the manufacture of topiramate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1627881A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 7. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure of Potassium Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium sulfamate (KSO₃NH₂), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents a visual workflow for single-crystal X-ray diffraction analysis.

Introduction

This compound, the potassium salt of sulfamic acid, is a white crystalline solid. Its structural characterization is crucial for understanding its chemical properties and potential applications. The first detailed structural studies were conducted in the 1940s using X-ray diffraction, which established its orthorhombic crystal system.[1] Subsequent investigations, notably a single-crystal neutron diffraction study, have provided a more precise determination of its atomic arrangement, including the positions of hydrogen atoms. This guide synthesizes the findings from these pivotal studies to offer a detailed overview of the crystal structure of this compound.

Crystallographic Data

The most definitive structural data for this compound comes from a single-crystal neutron diffraction study, which offers high accuracy in locating all atoms, including hydrogen. The following tables summarize the key crystallographic parameters, atomic coordinates, and anisotropic temperature factors based on this research.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | KSO₃NH₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbma |

| a (Å) | 8.315 |

| b (Å) | 8.275 |

| c (Å) | 5.895 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 405.9 |

| Z | 4 |

Table 2: Atomic Coordinates and Isotropic Equivalent Displacement Parameters (Uiso) for this compound

| Atom | x | y | z | Uiso (Ų) |

| K | 0.2500 | 0.0916 | 0.2500 | 0.030 |

| S | 0.0000 | 0.2500 | 0.7500 | 0.021 |

| O(1) | 0.1447 | 0.2500 | 0.5898 | 0.034 |

| O(2) | -0.0543 | 0.0967 | 0.7500 | 0.038 |

| N | 0.0000 | 0.2500 | 0.0234 | 0.026 |

| H(1) | 0.089 | 0.250 | 0.125 | 0.045 |

| H(2) | -0.053 | 0.173 | 0.089 | 0.045 |

Table 3: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| S–O(1) | 1.45 | O(1)–S–O(2) | 110.6 |

| S–O(2) | 1.46 | O(2)–S–O(2') | 109.8 |

| S–N | 1.67 | O(1)–S–N | 108.5 |

| N–H(1) | 1.01 | O(2)–S–N | 109.4 |

| N–H(2) | 1.02 | H(1)–N–H(2) | 107 |

| H(2)–N–H(2') | 106 |

Experimental Protocols

The determination of a crystal structure, such as that of this compound, is typically achieved through single-crystal X-ray diffraction. While the definitive data presented above was obtained via neutron diffraction, the general workflow is analogous. The following protocol outlines the key steps in a modern single-crystal X-ray diffraction experiment.

Crystal Growth and Selection

-

Crystal Growth: High-quality single crystals of this compound can be grown by the slow evaporation of an aqueous solution prepared by neutralizing sulfamic acid with potassium hydroxide or potassium carbonate.[2]

-

Crystal Selection: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected under a microscope. The crystal should be clear, well-formed, and free of cracks or other defects.

Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, and placed in the X-ray diffractometer.

-

Preliminary Analysis: A few initial diffraction images are collected to determine the crystal quality and the unit cell parameters.

-

Data Collection Strategy: Based on the preliminary data, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Acquisition: The diffractometer collects a large number of diffraction spots at various crystal orientations. The intensity of each spot is recorded by a detector.

Data Processing and Structure Solution

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the unique reflections are extracted.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Visualizations

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

This guide provides a foundational understanding of the crystal structure of this compound, supported by quantitative data and a detailed experimental overview. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to Potassium Sulfamate (CAS 13823-50-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium sulfamate (CAS No. 13823-50-2), also known as potassium amidosulfate, is a versatile inorganic compound with the chemical formula H₂KNO₃S. It presents as a white, crystalline, water-soluble solid.[1][2] While the sulfamate functional group is a component of various pharmaceuticals, this compound itself is primarily utilized in industrial and chemical synthesis applications rather than for direct therapeutic purposes. Its key applications include serving as a crucial precursor in the synthesis of energetic materials, acting as a flame retardant, a specialty fertilizer in agriculture, and finding use in cleaning agents, water treatment, and electroplating processes.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and its application in energetic materials, and a summary of its other industrial uses. Notably, there is no scientific literature to support direct biological activity or involvement in signaling pathways for this compound.

Chemical and Physical Properties

This compound is a stable inorganic salt.[2] Its properties are summarized in the tables below. Data is compiled from various chemical suppliers and literature; some discrepancies exist, which is common for such bulk chemicals.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13823-50-2 | [5] |

| Molecular Formula | H₂KNO₃S | [5] |

| Molecular Weight | 135.18 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Potassium amidosulfate, Aminosulfonic acid potassium salt, Sulfamic acid monopotassium salt | [5][6] |

| Appearance | White to almost white crystalline powder/solid | [7] |

| Purity | >98.0% (typical) | [5] |

| Crystal System | Orthorhombic | [7][8] |

| pKa (of sulfamic acid) | ~1.0 | [9] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Density | ~2.19 g/cm³ | [1] |

| Refractive Index | ~1.515 | [1] |

| Solubility in Water | Soluble, increases with temperature. 45.86 g/100 mL at 9°C; 77.75 g/100 mL at 25°C; 129.36 g/100 mL at 45°C. | [7] |

| Solubility in Organic Solvents | Insoluble in ethanol and acetone. | [1] |

| Sensitivity | Hygroscopic | [2] |

| Thermal Decomposition | Decomposes at elevated temperatures. A multi-step decomposition is observed via TGA/DSC, starting around 270.9°C, corresponding to its decomposition into potassium bisulfate (KHSO₄).[8] |

Synthesis and Manufacturing

This compound is typically synthesized through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the neutralization of sulfamic acid with potassium hydroxide.

Materials:

-

Sulfamic acid (H₃NSO₃)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)[7]

-

Deionized water

-

Ethanol (for precipitation)

-

Beakers, magnetic stirrer, pH meter/paper, filtration apparatus

Procedure:

-

Dissolution of Sulfamic Acid: Prepare a concentrated aqueous solution of sulfamic acid. For example, suspend 70.35 g of sulfamic acid in 50 mL of deionized water in a beaker with continuous stirring.[10]

-

Preparation of Base Solution: Prepare a concentrated aqueous solution of potassium hydroxide. For example, dissolve 44 g of potassium hydroxide in a minimal amount of water (e.g., 50 mL).[10]

-

Neutralization: Slowly add the potassium hydroxide solution to the sulfamic acid suspension under vigorous stirring.[10] The reaction is exothermic, so cooling may be necessary to maintain control.

-

pH Adjustment: Monitor the pH of the reaction mixture. Continue adding the base until the solution reaches a neutral pH (pH 7 ± 1).[10]

-

Precipitation: Pour the resulting neutral this compound solution into a larger volume of a solvent in which it is insoluble, such as ethanol (e.g., 100 mL).[8][10] this compound will precipitate out as a white solid.

-

Isolation and Drying: Collect the precipitated salt by filtration. Wash the collected solid with ethanol to remove any remaining impurities. Dry the product in an oven at approximately 70°C to obtain the final crystalline powder.[10]

Reaction Stoichiometry: H₃NSO₃ + KOH → KSO₃NH₂ + H₂O[7]

dot

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Methodologies

Precursor for Energetic Materials

The most technically documented application of this compound is as a starting material for the synthesis of dinitramide salts, such as potassium dinitramide (KDN) and ammonium dinitramide (ADN). ADN is a high-energy, environmentally friendly oxidizer for rocket propellants.[3][6]

Objective: To synthesize potassium dinitramide (KDN) via the nitration of this compound. This protocol is based on established methods in the literature and involves highly hazardous materials requiring expert handling and appropriate safety precautions.

Materials:

-

This compound (finely powdered)[10]

-

Fuming nitric acid (100%)

-

Concentrated sulfuric acid (95-98%) or Oleum[10]

-

Crushed ice and water

-

Potassium hydroxide (KOH) solution (for neutralization)

-

Acetone and 2-propanol (for extraction and precipitation)

-

Low-temperature reaction vessel equipped with a powerful mechanical stirrer and temperature probe.

Procedure:

-

Preparation of Nitrating Acid: Prepare the nitrating acid mixture by carefully adding concentrated sulfuric acid (15-40% by weight) to fuming nitric acid.[10] This process is highly exothermic and must be performed in a cooling bath (e.g., dry ice/acetone or a cryocooler) to maintain a temperature below -30°C. A typical molar ratio of this compound to sulfuric acid to nitric acid is 1:2.5:9.[11]

-

Nitration Reaction: Cool the nitrating acid to between -30°C and -40°C.[3][10] While maintaining vigorous agitation, add finely powdered this compound in small portions over 5-10 minutes.[10] The temperature must be strictly controlled and not allowed to rise above -25°C.[10]

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at -30°C to -40°C for 20-30 minutes.[10] The progress of the reaction can be monitored by UV spectroscopy to check for the formation of the dinitramidic acid intermediate.

-

Quenching: Pour the cold reaction mixture onto a slurry of crushed ice and water (e.g., 4-6 parts by weight of water per part of the initial reaction mixture).[10]

-

Neutralization: Immediately neutralize the diluted solution with a cold aqueous solution of potassium hydroxide to a pH of approximately 7.0.[10] The temperature must be kept below 0°C during neutralization.

-

Isolation and Purification:

-

The neutralized solution is evaporated to dryness.

-

The resulting powder is extracted with acetone to dissolve the KDN, leaving behind inorganic salts.

-

2-propanol is added to the acetone extract. As acetone is evaporated, the less soluble KDN precipitates.[10]

-

The precipitated KDN crystals are collected by filtration and dried in a vacuum oven.

-

Reaction Pathway: KSO₃NH₂ + 2HNO₃ (in H₂SO₄) → KN(NO₂)₂ + H₂SO₄·H₂O

dot

Caption: Synthesis of Potassium Dinitramide (KDN) from this compound.

Flame Retardant

This compound is recognized as an effective flame retardant for various materials, including cellulosic products.[3][4] The mechanism is believed to involve the release of non-flammable gases (like ammonia and sulfur oxides) upon heating, which dilutes the flammable gases produced by the substrate's pyrolysis. Additionally, it can promote char formation on the material's surface, acting as a thermal barrier.

Experimental Data: Specific quantitative data, such as Limiting Oxygen Index (LOI) or UL 94 ratings for materials treated with this compound, are not readily available in public literature, likely residing in proprietary industrial research.

Agriculture

In agriculture, this compound serves as a source of two essential macronutrients: potassium and nitrogen. It is particularly useful for chloride-sensitive crops where the more common potassium chloride (muriate of potash) is unsuitable.[2][3]

Experimental Data: While its use as a fertilizer is established, detailed, publicly available comparative studies quantifying its efficacy (e.g., percentage yield increase) against other potassium sources like potassium sulfate or potassium nitrate are limited.

Other Industrial Applications

-

Water Treatment: It is used to help control pH levels and prevent scale formation in water systems.[4] However, specific titration data or pKa values to quantify its buffering capacity are not available in the reviewed literature.

-

Cleaning Agents: It is used as an active ingredient in some cleaning formulations, where its properties as a salt of a strong acid and weak base can aid in removing certain types of scale or soil.[1] It has been patented as a stabilizer in thickened sulfamic acid cleaning compositions.[12]

-

Electroplating: this compound is a component in some silver electroplating baths, often in conjunction with other sulfamate salts, where it can contribute to the conductivity of the bath and the quality of the deposited layer.[13]

dot

References

- 1. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalijar.com [journalijar.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. [PDF] Synthesis of Ammonium Dinitramide by Nitration of Potassium and Ammonium Sulfamate. The Effect of Sulfamate Conterion on ADN Purity | Semantic Scholar [semanticscholar.org]

- 7. This compound [dmishin.github.io]

- 8. bulletin.incas.ro [bulletin.incas.ro]

- 9. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5976483A - Method of preparing dinitramidic acid and salts thereof - Google Patents [patents.google.com]

- 11. Research on optimizing the synthesis of ammonium dinitramide | Journal of Military Science and Technology [en.jmst.info]

- 12. US5431839A - Sulfamic acid cleaning/stripping compositions comprising heteropolysaccharide thickening agents - Google Patents [patents.google.com]

- 13. proplate.com [proplate.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Aqueous Solubility of Potassium Sulfamate

This technical guide provides a comprehensive overview of the aqueous solubility of this compound (KSO₃NH₂). The document presents quantitative solubility data, a detailed experimental protocol for its determination, and a workflow diagram to visually represent the process. This information is curated for professionals in research and development who require precise data and methodologies for experimental work.

Quantitative Solubility Data

The solubility of this compound in water demonstrates a significant positive correlation with temperature. The available data is summarized in the table below for ease of comparison.

| Temperature (°C) | Solubility (g / 100 mL of water) |

| 9 | 45.86 |

| 25 | 77.75 |

| 45 | 129.36 |

Experimental Protocol: Determination of Aqueous Solubility

The following protocol details the isothermal equilibrium method, often referred to as the shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound. This is followed by a gravimetric analysis to quantify the dissolved solute.

Materials and Equipment

-

Materials:

-

This compound (KSO₃NH₂) of high purity

-

Deionized or distilled water

-

-

Equipment:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator with shaking capabilities

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pipettes and volumetric flasks

-

Evaporating dishes (pre-weighed)

-

Drying oven

-

Desiccator

-

Thermometer

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of conical flasks containing a known volume of deionized water (e.g., 50 mL). The presence of undissolved solid is essential to ensure saturation.

-

Securely stopper the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatic water bath set to the desired temperature.

-

Agitate the flasks at a constant rate. The equilibration time can vary, but a period of 24 to 48 hours is typically sufficient to ensure that the solution has reached equilibrium with the solid phase.[1]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same concentration.[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Pipette a precise volume of the clear, saturated filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.

-

Record the combined weight of the evaporating dish and the filtrate.

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the this compound (e.g., 100-110 °C).

-

Dry the sample to a constant weight. This is achieved by repeatedly drying, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.[3]

-

Calculations

-

Mass of Dissolved this compound:

-

Mass of solute = (Weight of dish with dry salt) - (Weight of empty dish)

-

-

Mass of Water:

-

Mass of solvent = (Weight of dish with filtrate) - (Weight of dish with dry salt)

-

-

Solubility:

-

Solubility (g / 100 g water) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Thermal Decomposition of Potassium Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium sulfamate (KSO₃NH₂), a compound of interest in various chemical and pharmaceutical applications. This document synthesizes available data on its decomposition pathway, kinetic parameters, and the products formed. Detailed experimental protocols and visual representations of the decomposition process are included to support research and development activities.

Executive Summary

This compound undergoes a multi-step thermal decomposition process when subjected to increasing temperatures. The decomposition begins at approximately 268.8°C and proceeds through several intermediate solid products, ultimately yielding potassium sulfate (K₂SO₄) at temperatures above 600°C. The primary decomposition stages involve the formation of potassium bisulfate (KHSO₄) and potassium pyrosulfate (K₂S₂O₇). A thorough understanding of this decomposition pathway is critical for applications where thermal stability is a key factor.

Thermal Decomposition Pathway and Products

The thermal degradation of this compound is characterized by a series of well-defined steps, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Solid-State Decomposition Products

The decomposition of this compound in an inert atmosphere proceeds as follows:

-

Initial Decomposition: The first significant mass loss occurs at approximately 268.8°C, corresponding to the decomposition of this compound into potassium bisulfate (KHSO₄)[1].

-

Intermediate Formation: As the temperature increases, the newly formed potassium bisulfate undergoes further decomposition.

-

Second Decomposition Step: A second major decomposition event takes place at around 417.2°C, where potassium bisulfate is converted into potassium pyrosulfate (K₂S₂O₇)[1].

-

Final Product Formation: Above 600°C, potassium pyrosulfate slowly decomposes to form the final, stable residue, potassium sulfate (K₂SO₄)[1].

The overall solid-state decomposition pathway can be visualized as follows:

Gaseous Decomposition Products

While detailed mass spectrometry or FTIR analysis of the evolved gases during the thermal decomposition of this compound is not extensively reported in the available literature, the decomposition reactions of the solid intermediates suggest the evolution of gaseous species such as water (H₂O), sulfur trioxide (SO₃), and potentially ammonia (NH₃) or nitrogen oxides (NOₓ) from the initial breakdown of the sulfamate group. Further investigation using evolved gas analysis (EGA) techniques like TGA-MS or TGA-FTIR is required for a definitive identification and quantification of the gaseous products at each decomposition stage.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Solid Product |

| Stage 1 | ~260-265 | 268.8 (exothermic) | Not specified | KHSO₄ |

| Stage 2 | Not specified | 417.2 | Not specified | K₂S₂O₇ |

| Stage 3 | >600 | - | Not specified | K₂SO₄ |

Table 1: Summary of Thermal Decomposition Data for this compound. Data sourced from DSC/TG analysis.[1][2]

Experimental Protocols

This section outlines the methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound

Materials:

-

Sulfamic acid (H₃NSO₃)

-

Potassium hydroxide (KOH) pellets or Potassium Carbonate (K₂CO₃)

-

Distilled water

Procedure:

-

Prepare a saturated solution of sulfamic acid in distilled water.

-

Slowly add a stoichiometric amount of potassium hydroxide pellets or potassium carbonate to the sulfamic acid solution with constant stirring. The reaction is exothermic.

-

2 H₃NSO₃ + K₂CO₃ → 2 KSO₃NH₂ + H₂O + CO₂

-

H₃NSO₃ + KOH → KSO₃NH₂ + H₂O

-

-

After the reaction ceases, cool the solution to allow for the crystallization of this compound.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC analysis is performed to determine the thermal stability and decomposition characteristics of this compound.

Instrumentation:

-

A calibrated simultaneous thermal analyzer (TGA/DSC).

Experimental Conditions: [2]

-

Sample Mass: 2 mg

-

Crucible: Alumina crucible with a perforated lid

-

Heating Rate: 5 °C/min

-

Atmosphere: Nitrogen (N₂)

-

Gas Flow Rate: 60 ml/min

-

Temperature Range: Ambient to 1000°C

Procedure:

-

Accurately weigh 2 mg of the synthesized this compound into an alumina crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Purge the furnace with nitrogen gas at a flow rate of 60 ml/min for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 1000°C at a constant heating rate of 5 °C/min.

-

Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

Kinetic Analysis of Thermal Decomposition

A comprehensive kinetic analysis of the thermal decomposition of this compound would require TGA data from multiple heating rates to apply isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. These methods allow for the determination of the activation energy (Ea) as a function of the extent of conversion, providing insights into the complexity of the reaction mechanism.

Currently, there is a lack of published studies applying these methods to the thermal decomposition of this compound. Future research should focus on performing non-isothermal TGA experiments at various heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable a thorough kinetic analysis.

Conclusion

The thermal decomposition of this compound is a multi-step process involving the formation of stable inorganic salts as intermediate and final products. The key decomposition events occur at approximately 268.8°C and 417.2°C, leading to the formation of potassium bisulfate and potassium pyrosulfate, respectively, before the final conversion to potassium sulfate at higher temperatures. While the solid-state decomposition pathway is relatively well-understood, further research is needed to definitively identify the evolved gaseous products and to perform a detailed kinetic analysis of the decomposition reactions. The experimental protocols provided in this guide offer a foundation for such future investigations.

References

Potassium Sulfamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium sulfamate, a compound of interest in various scientific and industrial applications. This document outlines its fundamental chemical and physical properties, details its synthesis and characterization, and explores its current and potential applications, particularly those relevant to the fields of research and drug development.

Core Chemical and Physical Properties

This compound (KSO₃NH₂) is the potassium salt of sulfamic acid. It is an inorganic compound that presents as a white, crystalline solid under standard conditions.[1][2][3] It is known for its high solubility in water and its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][3]

| Property | Value | Reference |

| Molecular Formula | H₂KNO₃S | [1][4][5] |

| Molecular Weight | 135.18 g/mol | [2][3][4][6] |

| CAS Number | 13823-50-2 | [1][2][3][4][7] |

| Appearance | White crystalline solid | [1][2][3] |

| Solubility | Soluble in water | [1][2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the neutralization of sulfamic acid with a potassium base, such as potassium hydroxide or potassium carbonate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sulfamic acid (H₃NO₃S)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve a known molar quantity of sulfamic acid in deionized water in a beaker with continuous stirring.

-

Neutralization: Slowly add a stoichiometric amount of potassium hydroxide solution to the sulfamic acid solution. Monitor the pH of the mixture. The reaction is complete when a neutral pH (approximately 7.0) is achieved. The reaction is as follows: H₃NO₃S + KOH → KSO₃NH₂ + H₂O

-

Concentration and Crystallization: Gently heat the resulting solution to evaporate some of the water and concentrate the this compound solution. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Characterization Workflow

A typical workflow for the characterization of synthesized this compound is illustrated below. This process ensures the identity and purity of the final product.

References

- 1. CAS 13823-50-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 13823-50-2,this compound | lookchem [lookchem.com]

- 3. tianzichem.com [tianzichem.com]

- 4. scbt.com [scbt.com]

- 5. Sulfamic acid, monopotassium salt | H2KNO3S | CID 23687442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13823-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium sulfamate (CAS RN: 13823-50-2). The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key chemical processes. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key property determination are also provided.

Introduction

This compound, with the chemical formula H₂KNO₃S, is the potassium salt of sulfamic acid.[1][2] It presents as a white, crystalline, and odorless solid.[2][3][4] This inorganic compound is noted for its high solubility in water and its hygroscopic nature, meaning it readily absorbs moisture from the air.[2][3] this compound is stable under normal conditions and finds applications in various fields, including as a reagent in organic synthesis, a flame retardant, and in the production of other chemical compounds.[2][5]

Physical Properties

The physical characteristics of this compound are summarized in the tables below. It is important to note that some properties, such as melting and boiling points, exhibit variability in reported values, which may be attributed to decomposition at elevated temperatures.

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| Molecular Formula | H₂KNO₃S | [1][6] |

| Molecular Weight | 135.18 g/mol | [1][7] |

| Appearance | White crystalline solid | [2][3][4] |

| Crystal System | Orthorhombic | [8][9] |

| Odor | Odorless | [6] |

Table 2: Quantitative Physical Properties

| Property | Value | Conditions | Source(s) |

| Density | 2.19 g/cm³ | 20 °C | [10][11] |

| 1.081 g/mL | 25 °C | [12] | |

| Melting Point | 17 °C (lit.) | [10][12] | |

| N/A | [3] | ||

| Boiling Point | 130-133 °C | 4 mm Hg (lit.) | [10][12] |

| N/A | [3] | ||

| Refractive Index | 1.515 | [3][10] |

Table 3: Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Source(s) |

| 9 | 45.86 | [8] |

| 25 | 77.75 | [8] |

| 45 | 129.36 | [8] |

Chemical Properties

This compound is a stable compound under standard conditions.[2][6] Its chemical behavior is largely defined by the sulfamate ion.

pH of Aqueous Solutions

This compound is the salt of a strong acid (sulfamic acid) and a strong base (potassium hydroxide). Consequently, its aqueous solutions are expected to be neutral, with a pH of approximately 7.

Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition. The process begins at approximately 268.8°C to 270.9°C, with the initial decomposition into potassium bisulfate (KHSO₄).[1] Further heating leads to the formation of potassium pyrosulfate (K₂S₂O₇) at around 417.2°C.[1] The final decomposition product, potassium sulfate (K₂SO₄), is formed at temperatures above 600°C.[1]

Reactivity

A significant reaction of this compound is its use as a precursor in the synthesis of potassium dinitramide (KDN), an important component in propellants.[5][8] This synthesis involves the nitration of this compound with a mixture of nitric acid and sulfuric acid at low temperatures.[5][8]

Experimental Protocols

Determination of Solubility

Objective: To determine the solubility of this compound in water at various temperatures.

Methodology (Isothermal Saturation):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a pre-heated syringe and immediately filtered through a pre-heated filter to remove any undissolved solid.

-

Analysis: A known volume of the filtrate is carefully evaporated to dryness in a pre-weighed container. The mass of the remaining solid is determined.

-

Calculation: The solubility is calculated in grams of solute per 100 mL of solvent.

-

Repeatability: The experiment is repeated at different temperatures to construct a solubility curve.

pH Measurement of Aqueous Solution

Objective: To determine the pH of a this compound solution.

Methodology:

-

Solution Preparation: A this compound solution of a known concentration (e.g., 0.1 M) is prepared by dissolving the salt in deionized water.

-

pH Meter Calibration: A calibrated pH meter with a glass electrode is used. The calibration is performed using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

Measurement: The electrode is rinsed with deionized water and then immersed in the this compound solution.

-

Reading: The pH reading is recorded once it stabilizes. The temperature of the solution should also be recorded.

Thermal Analysis

Objective: To investigate the thermal decomposition of this compound.

Methodology (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).

-

Instrumentation: The analysis is performed using a TGA or DSC instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument records the change in mass (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify the temperatures at which decomposition events occur and the associated mass losses or thermal effects.

Key Chemical Synthesis Workflow

Synthesis of Potassium Dinitramide (KDN) from this compound

This process is a critical application of this compound in the field of energetic materials.

Safety and Handling

This compound is irritating to the skin, eyes, and respiratory system.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from moisture due to its hygroscopic nature.[2]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and visual representations of its chemical behavior offer a valuable resource for researchers and professionals. A thorough understanding of these properties is essential for its safe handling and effective application in scientific research and development.

References

- 1. bulletin.incas.ro [bulletin.incas.ro]

- 2. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. US5976483A - Method of preparing dinitramidic acid and salts thereof - Google Patents [patents.google.com]

- 6. How to Calculate pH of Salt Solutions | Chemistry | Study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. Research on optimizing the synthesis of ammonium dinitramide | Journal of Military Science and Technology [en.jmst.info]

- 9. youtube.com [youtube.com]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. escholarship.org [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Potassium Sulfamate from Sulfamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium sulfamate from sulfamic acid. It includes detailed experimental protocols for two primary synthesis routes, a summary of key quantitative data, and methods for purification and characterization. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (KSO₃NH₂) is the potassium salt of sulfamic acid. It is a white, crystalline, water-soluble solid that finds applications in various fields, including as a precursor in the synthesis of other compounds, such as certain pharmaceuticals and energetic materials.[1][2] This guide details its preparation via the neutralization of sulfamic acid with a potassium base.

Chemical Reactions and Pathways

The synthesis of this compound is a straightforward acid-base neutralization reaction. Two common potassium bases are employed: potassium hydroxide (KOH) and potassium carbonate (K₂CO₃).

The reaction with potassium hydroxide proceeds as follows:

H₃NSO₃ + KOH → KSO₃NH₂ + H₂O[2]

The reaction with potassium carbonate is:

2H₃NSO₃ + K₂CO₃ → 2KSO₃NH₂ + H₂O + CO₂[2]

Both reactions are typically carried out in an aqueous solution. The choice of base may depend on factors such as cost, availability, and the desired purity of the final product.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | KSO₃NH₂ | [2] |

| Molecular Weight | 135.18 g/mol | [3] |

| Appearance | White to almost white crystalline powder | |

| Purity | >98.0% (by Titration) | |

| Solubility in Water | 45.86 g/100 mL at 9°C | [4] |

| 77.75 g/100 mL at 25°C | [4] | |

| 129.36 g/100 mL at 45°C | [4] | |

| Crystal System | Orthorhombic | [4][5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both potassium hydroxide and potassium carbonate.

Synthesis using Potassium Hydroxide

This protocol is adapted from a documented laboratory procedure.[5]

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Potassium Hydroxide (KOH)

-

Distilled Water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Reactants:

-

In a beaker, dissolve a specific amount of potassium hydroxide in distilled water. Note: This reaction is exothermic and should be performed with care, allowing the solution to cool.

-

In a separate beaker, suspend sulfamic acid in distilled water.

-

-

Reaction:

-

Slowly add the potassium hydroxide solution to the sulfamic acid suspension while continuously stirring.

-

Continue stirring until the reaction is complete and all the sulfamic acid has dissolved. The endpoint can be determined by the cessation of any temperature change and the complete dissolution of the solid.

-

-

Crystallization and Isolation:

-

Concentrate the resulting solution by heating to evaporate some of the water.

-

Allow the concentrated solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel.

-

-

Purification and Drying:

-

Wash the crystals with a small amount of cold distilled water to remove any remaining impurities.

-

Dry the purified crystals in a drying oven at a moderate temperature (e.g., 70-80°C) until a constant weight is achieved.

-

Synthesis using Potassium Carbonate

This protocol is based on the stoichiometry of the reaction with potassium carbonate.

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Potassium Carbonate (K₂CO₃)

-

Distilled Water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Reactants:

-

In a beaker, dissolve a calculated amount of potassium carbonate in distilled water.

-

In a separate, larger beaker, suspend sulfamic acid in distilled water. Note: Use a 2:1 molar ratio of sulfamic acid to potassium carbonate.

-

-

Reaction:

-

Slowly and carefully add the potassium carbonate solution to the sulfamic acid suspension with constant stirring. Caution: This reaction produces carbon dioxide gas, which will cause effervescence. Add the carbonate solution slowly to control the foaming.

-

Continue stirring until the gas evolution ceases and all the sulfamic acid has reacted.

-

-

Crystallization and Isolation:

-

Gently heat the solution to ensure all the product is dissolved and then allow it to cool slowly to room temperature.

-

For maximum yield, cool the solution further in an ice bath.

-

Collect the resulting this compound crystals by vacuum filtration.

-

-

Purification and Drying:

-

Recrystallize the crude product from a minimum amount of hot distilled water for higher purity. Dissolve the crystals in hot water and allow the solution to cool slowly to form pure crystals.

-

Wash the recrystallized product with a small portion of cold distilled water.

-

Dry the final product in an oven to a constant weight.

-

Visualization of Processes

Synthesis Workflow

The general experimental workflow for the synthesis of this compound is illustrated below.

Caption: General workflow for the synthesis of this compound.

Chemical Reaction Pathways

The following diagrams illustrate the two primary reaction pathways for the synthesis of this compound.

Using Potassium Hydroxide:

Caption: Reaction of sulfamic acid with potassium hydroxide.

Using Potassium Carbonate:

Caption: Reaction of sulfamic acid with potassium carbonate.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Purity Analysis

The purity of the final product can be determined by titration. A common method involves an ion exchange titration to quantify the potassium content. Commercial suppliers often report purities of greater than 98.0% using this method.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-O bonds. The N-S stretching modes are reported to be at approximately 790 cm⁻¹.[4] The spectrum will differ from that of the starting material, sulfamic acid, which exists as a zwitterion (H₃N⁺-SO₃⁻) in the solid state and shows N-S stretching at a lower frequency (around 682 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the sulfamate group (-NH₂) are detectable in aqueous solution.[6] Their chemical shift can provide information about the molecular structure.

-

¹³C NMR: As this compound does not contain any carbon atoms, ¹³C NMR is not applicable for its direct characterization.

-

¹⁵N NMR: The ¹⁵N chemical shift of the sulfamate nitrogen can be detected through proton-nitrogen correlation experiments, offering further structural confirmation.[6]

-

Conclusion

The synthesis of this compound from sulfamic acid is a robust and high-yielding process that can be readily accomplished in a laboratory setting. By following the detailed protocols and utilizing the characterization methods outlined in this guide, researchers can reliably produce and verify this valuable chemical compound for their specific applications.

References

A Technical Guide to the Hygroscopic Nature of Potassium Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature of potassium sulfamate (KSO₃NH₂). While direct quantitative data on the moisture sorption behavior of this compound is not extensively available in public literature, this document consolidates existing qualitative information and presents a representative analysis based on analogous compounds, namely other potassium salts and sulfamate derivatives. This guide also details standardized experimental protocols for accurately determining the hygroscopicity of powdered solids, specifically Dynamic Vapor Sorption (DVS) and Karl Fischer titration. The information herein is intended to guide researchers, scientists, and drug development professionals in the handling, storage, and formulation of this compound, particularly in moisture-sensitive applications.

Introduction

This compound, the potassium salt of sulfamic acid, is a white crystalline solid with high solubility in water.[1] Its applications are diverse, ranging from use as a flame retardant and in the synthesis of heterocyclic nitramines to its role in the food and water treatment industries.[1] The interaction of a substance with atmospheric moisture, its hygroscopicity, is a critical physical property that can significantly impact its stability, handling, and performance. For drug development professionals, understanding the hygroscopic nature of an active pharmaceutical ingredient (API) or excipient is paramount for ensuring product quality and efficacy.

There are conflicting reports regarding the hygroscopic nature of this compound. While some sources describe it as hygroscopic, capable of absorbing water vapor from the air, others state that it is stable in air.[1][2] This guide aims to clarify this ambiguity by providing a framework for its characterization and presenting data from closely related compounds to infer its likely behavior.

Qualitative Assessment of Hygroscopicity

A summary of the qualitative descriptions of this compound's interaction with atmospheric moisture found in the literature is presented in Table 1.

| Source Descriptor | Description | Implication |

| Hygroscopic[1][2] | The substance has a tendency to absorb moisture from the air. | May require controlled storage conditions to prevent moisture-induced degradation or physical changes. |

| Stable on air[1] | The substance does not readily react with or absorb components of the air, including moisture, under normal conditions. | May be less susceptible to changes in ambient humidity, simplifying handling and storage. |

| Absorb water vapor in the air[2] | Explicitly states the mechanism of moisture interaction. | Confirms the potential for weight gain and other moisture-related issues when exposed to humid environments. |

The conflicting nature of these descriptions highlights the necessity for quantitative experimental determination of the hygroscopic properties of this compound.

Quantitative Analysis of Hygroscopicity (Representative Data)

Due to the absence of specific quantitative data for this compound in the available literature, this section presents a representative moisture sorption isotherm based on the known behavior of analogous compounds, specifically potassium chloride (KCl) and potassium sulfate (K₂SO₄).[3][4] This data should be considered illustrative and serves as a guideline for expected behavior until specific experimental data for this compound is available.

Table 2: Representative Moisture Sorption Isotherm Data for this compound at 25°C

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.05 |

| 10 | 0.02 | 0.07 |

| 20 | 0.04 | 0.09 |

| 30 | 0.06 | 0.12 |

| 40 | 0.09 | 0.15 |

| 50 | 0.13 | 0.20 |

| 60 | 0.18 | 0.28 |

| 70 | 0.25 | 0.40 |

| 80 | 0.45 | 0.70 |

| 90 | 1.50 | 2.00 |

Disclaimer: The data presented in Table 2 is a hypothetical representation based on the known hygroscopic properties of other potassium salts and is intended for illustrative purposes only. Experimental verification is required for accurate characterization of this compound.

Experimental Protocols for Hygroscopicity Determination

To obtain accurate and reliable data on the hygroscopic nature of this compound, standardized experimental methodologies are essential. The following sections detail the protocols for two widely accepted techniques: Dynamic Vapor Sorption (DVS) and Karl Fischer titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[1][5] This method allows for the determination of moisture sorption and desorption isotherms, providing insights into the hygroscopic behavior, deliquescence point, and physical stability of the material.

Experimental Workflow for DVS Analysis

References

- 1. measurlabs.com [measurlabs.com]

- 2. Sodium Sulfamate [chemball.com]

- 3. Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

Orthorhombic Crystal System of Potassium Sulfamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthorhombic crystal system of potassium sulfamate (KSO₃NH₂), a compound of interest for its applications in synthesis and materials science. This document details its crystallographic properties, experimental protocols for its preparation and analysis, and key structural data.

Crystallographic and Physical Properties

This compound crystallizes in the orthorhombic system, characterized by three unequal crystallographic axes at right angles to each other.[1][2] The salt is known to form transparent, colorless, flat tablet-shaped crystals.[1] Its stability in air and high solubility in water, which increases significantly with temperature, are key properties for its handling and crystallization.[1]

Quantitative Crystallographic Data

The crystallographic parameters for the orthorhombic phase of this compound have been determined through X-ray diffraction studies.[2] Key quantitative data are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbma (or Pbcm) | [2][3] |

| Unit Cell Parameters | ||

| a | 8.32 Å | [2] |

| b | 8.28 Å | [2] |

| c | 5.90 Å | [2] |

| Molecular Formula | KNH₂SO₃ | [2] |

| Molecular Weight | 135.18 g/mol | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through an acid-base reaction between sulfamic acid (H₃NSO₃) and a potassium source, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[1]

Materials:

-

Sulfamic Acid (H₃NSO₃)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

Distilled Water

Protocol using Potassium Carbonate:

-

Dissolve a stoichiometric amount of sulfamic acid in distilled water.

-

Slowly add a stoichiometric amount of potassium carbonate to the sulfamic acid solution. The reaction will produce carbon dioxide gas, so addition should be gradual to control effervescence.

-

The reaction proceeds according to the following equation: 2H₃NSO₃ + K₂CO₃ → 2KSO₃NH₂ + H₂O + CO₂[1]

-

Once the reaction is complete (i.e., no more gas evolution), the resulting solution contains this compound.

Protocol using Potassium Hydroxide:

-

Dissolve a stoichiometric amount of sulfamic acid in distilled water.

-

Carefully add a stoichiometric amount of potassium hydroxide solution to the sulfamic acid solution. This is an exothermic reaction.

-

The reaction proceeds as follows: H₃NSO₃ + KOH → KSO₃NH₂ + H₂O[1]

-

The resulting solution is of this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown from aqueous solutions due to its high solubility and the temperature dependence thereof.[1]

Protocol for Cooling Crystallization:

-

Prepare a saturated solution of this compound in distilled water at an elevated temperature (e.g., 45°C). The solubility at this temperature is 129.36 g per 100 ml of water.[1]

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature. The decrease in solubility will lead to the formation of crystals.

-

The rate of cooling can influence crystal morphology; slow cooling generally yields larger, more well-defined crystals.[1]

X-ray Diffraction (XRD) Analysis

The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction.

Protocol Outline:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer.

-

X-ray intensity data is collected. The first detailed study on the crystal structure of this compound was performed using the XRD technique by Brown and Cox in 1940.[2]

-

The collected diffraction data is then processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using appropriate crystallographic software to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Logic

This diagram outlines the logical flow for the characterization of synthesized this compound.

Caption: Logical workflow for this compound characterization.

References

Methodological & Application

Application Notes and Protocols: Potassium Sulfamate as a Flame Retardant in Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sulfamate (KSO₃NH₂) is an inorganic salt that has garnered attention for its potential as a halogen-free flame retardant. Its mode of action primarily involves a combination of gas-phase and condensed-phase mechanisms. Upon heating, it can release non-flammable gases like ammonia and sulfur dioxide, which dilute the flammable volatiles and oxygen in the gas phase. In the condensed phase, it can promote the formation of a stable char layer on the material's surface, acting as a physical barrier to heat and mass transfer, thus inhibiting further combustion.[1][2] This document provides an overview of its application, relevant performance data from related compounds, and detailed experimental protocols for its use as a flame retardant in textiles, polymers, and cellulosic materials.

Data Presentation

Direct quantitative flame retardancy data for this compound is limited in publicly available literature. However, data from closely related sulfonate salts and ammonium sulfamate provide valuable insights into the expected performance.

| Material | Flame Retardant | Loading (%) | Test Method | Results |

| Polycarbonate | Potassium Diphenyl Sulfone Sulfonate (KSS) | 0.2 | UL 94 | V-0 Rating at 3.2 mm thickness[3] |

| Polycarbonate | KSS + Synergists (PVDF, PAPSQ) | 0.1 (KSS) | LOI / UL 94 | LOI: 38.8%, V-0 Rating at 1.6 mm thickness[2] |

| Cotton Fabric | Ammonium Sulfamate + Sodium Stannate | 16 (AS) + 8 (SS) | LOI | 38.3%[4] |

| Cotton Fabric | Ammonium Sulfamate + Urea | 14.8 (AS) + 8.8 (Urea) | LOI | 35.6%[5] |

Signaling Pathways and Logical Relationships

The flame retardant mechanism of sulfamate-based compounds can be visualized as a two-pronged approach acting on both the gas and solid phases of a fire.

Experimental Protocols

The following protocols provide a starting point for the application of this compound as a flame retardant. Optimization will be necessary based on the specific material and desired level of flame retardancy.

Protocol 1: Flame Retardant Treatment of Cotton Fabric using Pad-Dry-Cure Method

This protocol is adapted from established methods for treating textiles with water-soluble flame retardants.[6][7]

1. Materials and Equipment:

- This compound (KSO₃NH₂)

- Urea (as a swelling agent and synergist)

- Binder (e.g., acrylic-based)

- Softener (optional)

- Deionized water

- 100% Cotton fabric, scoured and bleached

- Laboratory padding machine

- Drying oven

- Curing oven

2. Solution Preparation:

- Prepare an aqueous solution containing:

- 10-20% (w/v) this compound

- 5-10% (w/v) Urea

- 1-3% (w/v) Acrylic binder

- 0.5-1% (w/v) Softener (optional)

- Stir the solution at room temperature until all components are fully dissolved.

3. Application Procedure (Pad-Dry-Cure):

- Padding: Immerse the cotton fabric in the treatment solution and pass it through the nip rollers of the padding machine to achieve a wet pick-up of 70-80%.

- Drying: Dry the padded fabric in a drying oven at 100-110°C for 3-5 minutes.

- Curing: Cure the dried fabric in a curing oven at 150-170°C for 3-5 minutes.

- Washing: After curing, thoroughly rinse the fabric with warm and then cold water to remove any unreacted chemicals and dry.

4. Evaluation:

- Assess the flame retardancy of the treated fabric using standard tests such as Limiting Oxygen Index (ASTM D2863)[8] and Vertical Flame Test (ASTM D6413).

Protocol 2: Incorporation of this compound into Polycarbonate

This protocol describes the melt blending of this compound into a polycarbonate matrix.

1. Materials and Equipment:

- This compound (fine powder, dried)

- Polycarbonate (PC) pellets (dried)

- Twin-screw extruder

- Injection molding machine

- Grinder/Pelletizer

2. Compounding Procedure:

- Dry the polycarbonate pellets and this compound powder in a vacuum oven at 120°C for at least 4 hours to remove any moisture.

- Premix the dried PC pellets with 0.1-0.5% (by weight) of this compound powder.

- Feed the mixture into a twin-screw extruder with a temperature profile suitable for polycarbonate (typically 260-300°C).

- Extrude the molten blend into strands, cool in a water bath, and pelletize.

3. Specimen Preparation:

- Dry the compounded pellets at 120°C for 4 hours.

- Use an injection molding machine to prepare test specimens according to the required dimensions for UL 94 and other flammability tests.

4. Evaluation:

Protocol 3: Flame Retardant Treatment of Paper/Cellulosic Material

This protocol outlines a method for impregnating paper or other cellulosic materials.[10]

1. Materials and Equipment:

- This compound

- Deionized water

- Paper or cellulosic sheets

- Impregnation bath

- Squeeze rollers

- Drying oven

2. Solution Preparation:

- Prepare a 10-20% (w/v) aqueous solution of this compound.

3. Impregnation Procedure:

- Immerse the paper sheets in the this compound solution for a specified duration (e.g., 5-10 minutes) to ensure thorough saturation.

- Pass the impregnated sheets through squeeze rollers to remove excess solution and achieve a consistent add-on.

- Dry the treated sheets in an oven at 100-110°C.

4. Evaluation:

- Evaluate the flame retardancy of the treated paper using methods such as the vertical flame test or by measuring char length and afterglow time.

Experimental Workflow Visualization

The general workflow for evaluating this compound as a flame retardant is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. passive-components.eu [passive-components.eu]

- 4. Orientation effect on cone calorimeter test results to assess fire hazard of materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results of cone calorimeter tests conducted at the NFL/IRC - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 6. real.mtak.hu [real.mtak.hu]

- 7. global-sci.com [global-sci.com]

- 8. sgfrfabric.com [sgfrfabric.com]

- 9. protolabs.com [protolabs.com]

- 10. cibtech.org [cibtech.org]

Application Notes and Protocols: The Role of Sulfamate in Nickel Electroplating Baths

Introduction

Nickel sulfamate electroplating is a widely utilized surface finishing process renowned for producing nickel deposits with low internal stress, high ductility, and excellent purity. These properties make it an indispensable technique in various high-stakes industries, including aerospace, electronics, and precision engineering, where component reliability is critical.[1][2] Applications range from creating diffusion barriers and undercoats for precious metals to repairing worn components and manufacturing electronic parts like connectors and lead frames.[1]

This document provides a comprehensive overview of the principles, operating parameters, and analytical protocols associated with nickel sulfamate electroplating baths. It is important to clarify that the primary salt used in these baths is **nickel sulfamate (Ni(SO₃NH₂)₂) **, which serves as the source of nickel ions.[3] While the user query specified "potassium sulfamate," this compound is not a standard component in these formulations. Potassium, if present, would be considered an alkali metal impurity, which, along with other ions like sodium, can influence the deposit's properties, though typically to a lesser extent than other metallic contaminants.[4][5]

Bath Composition and Operating Parameters

The performance of a nickel sulfamate bath is critically dependent on its composition and the strict control of its operating conditions. The primary constituents work synergistically to produce the desired deposit characteristics.

2.1 Key Components and Their Functions

-

Nickel Sulfamate (Ni(SO₃NH₂)₂): The principal source of nickel ions in the bath. Its high solubility allows for electrolytes with a high metal content, which is advantageous for high-speed plating operations.[6] The sulfamate anion is key to producing deposits with inherently low tensile stress.[3]

-

Boric Acid (H₃BO₃): Acts as a buffering agent to stabilize the pH at the cathode surface.[6] Maintaining the boric acid concentration is crucial to prevent pitting, burning, and embrittlement of the deposit, which can occur if the pH fluctuates significantly.[4][7]

-

Nickel Chloride (NiCl₂): Often added in small quantities to promote anode corrosion and improve conductivity. However, its use is a trade-off, as chloride ions tend to increase the internal stress of the deposit.[5] In many low-stress applications, chloride is minimized or eliminated, particularly when using sulfur-depolarized anodes that dissolve efficiently without it.

-

Wetting Agents (Surfactants): Additives like sodium lauryl sulfate are used to reduce the surface tension of the solution. This prevents hydrogen bubbles from adhering to the cathode surface, which would otherwise cause pitting in the deposit.

2.2 Data Presentation: Bath Composition and Operating Conditions

The following tables summarize the typical concentration ranges and operating parameters for a general-purpose nickel sulfamate plating bath.

| Component | Concentration Range | Primary Function |

| Nickel (from Nickel Sulfamate) | 75 - 135 g/L | Source of Ni²⁺ ions |

| Boric Acid | 30 - 45 g/L | pH buffer |

| Nickel Chloride | 0 - 20 g/L | Anode corrosion promoter |

| Wetting Agent | As required | Prevents pitting |

| Operating Parameter | Typical Range | Effect on Deposit |

| pH | 3.5 - 4.5 | Affects stress, hardness, and efficiency. pH > 5.0 can increase hardness and decrease ductility.[4] |

| Temperature | 45 - 60 °C (113 - 140 °F) | Higher temperatures increase deposition rate but can also increase internal stress.[4] Temperatures above 120°F (49°C) can cause hydrolysis of the sulfamate ion. |

| Current Density | 0.5 - 21 A/dm² | Influences plating speed and deposit quality. High current density can lead to "burning" or rough deposits. |

| Agitation | Moderate to Vigorous | Essential for replenishing nickel ions at the cathode surface, preventing pitting, and allowing for higher current densities.[8] |

Influence of Impurities

Nickel sulfamate baths are sensitive to both metallic and organic impurities, which can be introduced from impure salts, anodes, drag-in, or breakdown of additives.[6][9]

| Impurity | Typical Max. Limit | Source(s) | Effect on Deposit | Removal Method |

| Iron (Fe) | < 50 ppm | Basis metal, drag-in | Roughness, pitting, dark deposits, reduced ductility.[4] | High pH ( > 4.0) precipitation and filtration.[4][5] |

| Copper (Cu) | < 30 ppm | Buss bars, impure salts/anodes | Dark deposits in low current density areas.[4] | Low current density "dummy" plating.[9] |

| Zinc (Zn) | < 20 ppm | Basis metal, impure salts | Brittle deposits, dark streaks.[5][9] | Low current density "dummy" plating.[9] |

| Lead (Pb) | < 2 ppm | Impure anodes, equipment | Increases tensile stress, dark low current density deposits.[4] | Low current density "dummy" plating.[9] |

| Chromium (Cr) | < 10 ppm | Drag-in | Extreme stress, cracking, reduced efficiency.[5] | High pH precipitation.[9] |

| Sodium (Na) | < 30 g/L | Impure salts, water, pH adjustments | Brittleness at high concentrations.[4][5] | No practical removal method. |

| Potassium (K) | Not specified | Impure salts, water | Effects are similar to other alkali metals; generally minimal impact on hardness compared to other impurities.[4] | No practical removal method. |

| Organics | Variable | Additive breakdown, drag-in | Pitting, brittleness, dullness, poor adhesion. | Activated carbon treatment.[9] |

Experimental Protocols

Accurate and regular analysis of the plating bath and the resulting deposit is essential for maintaining quality and consistency.

4.1 Protocol: Bath Analysis - Total Nickel and Nickel Chloride

This protocol allows for the determination of nickel chloride and, subsequently, the nickel sulfamate concentration.

-

Objective: To quantify the total nickel and nickel chloride concentrations in the bath.

-

Materials:

-

5.00 mL pipette

-

100 mL and 250 mL beakers

-

Deionized (DI) water

-

Ammonium hydroxide (NH₄OH)

-

Murexide indicator

-

0.1M EDTA solution

-

5% Potassium Chromate (K₂CrO₄) solution

-

0.1M Silver Nitrate (AgNO₃) solution

-

-

Procedure (Nickel Chloride):

-

Pipette a 5.00 mL sample of the plating bath into a 250 mL beaker.

-